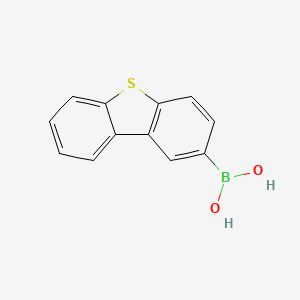

Dibenzothiophene-2-boronic acid

Description

Properties

IUPAC Name |

dibenzothiophen-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO2S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLSCVHILGCSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)SC3=CC=CC=C32)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383302 | |

| Record name | Dibenzo[b,d]thiophen-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668983-97-9 | |

| Record name | Dibenzo[b,d]thiophen-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzothiophene-2-boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dibenzothiophene-2-boronic acid physical properties

An In-depth Technical Guide on the Physical Properties of Dibenzothiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of this compound, a versatile compound utilized in various fields, particularly organic synthesis and materials science.[1] This document is intended to be a valuable resource for researchers, offering readily accessible data and procedural insights to facilitate its application in the laboratory.

Core Physical and Chemical Properties

This compound is an off-white powder.[1] Its structural and physical characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BO₂S | [1][2] |

| Molecular Weight | 228.07 g/mol | [1] |

| Melting Point | 318 - 321 °C | [1] |

| Boiling Point | 480 °C | [3] |

| Density | 1.38 g/cm³ | [3] |

| Flash Point | 244 °C | [3] |

| Appearance | Off-white powder | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C.[3] |

Applications in Research and Development

This compound is a key building block in several areas of chemical research:

-

Organic Synthesis : It serves as a crucial reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex organic molecules.[1] This is particularly valuable in the development of pharmaceuticals and agrochemicals.[1]

-

Materials Science : The compound is a precursor for creating advanced materials such as conductive polymers and organic semiconductors, which have applications in electronics and optoelectronics.[1]

-

Catalysis : It can act as a ligand in various catalytic processes, improving reaction efficiency.[1]

-

Biochemical Research : It is used in the development of sensors and probes for the detection of biomolecules.[1]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, standard analytical methodologies for boronic acids are applicable.

Synthesis of Dibenzothiophene Derivatives

A general method for the synthesis of dibenzothiophene derivatives involves a two-step process:

-

Suzuki-Miyaura Cross-Coupling : The reaction of a 2-bromoaryl sulfinate ester with an arylboronic acid (such as this compound) is carried out in the presence of a palladium catalyst and a base. This step selectively couples the aryl groups.

-

Electrophilic Cyclization : The resulting sulfinate ester undergoes electrophilic cyclization to form the dibenzothiophene S-oxide structure.[4]

Analytical Characterization

The purity and structure of this compound and its derivatives are typically confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a common method for assessing the purity of boronic acids. A C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic or acetic acid.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) for analysis.[5]

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can be coupled with HPLC (HPLC-MS) to provide molecular weight confirmation of the compound and its impurities.[5][6]

Visualizing Experimental Workflows

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the general workflow of this catalytic cycle.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H9BO2S | CID 2794660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 668983-97-9 [m.chemicalbook.com]

- 4. Facile synthesis of dibenzothiophene S -oxides from sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05703H [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Dibenzothiophene-2-boronic acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzothiophene-2-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of a boronic acid moiety on the dibenzothiophene scaffold, make it a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. Furthermore, it delves into its applications in drug discovery, with a specific focus on its emerging role as a scaffold for the development of kinase inhibitors. Detailed experimental protocols and visual representations of key chemical transformations and biological pathways are included to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is characterized by a tricyclic system where a thiophene ring is fused to two benzene rings, with a boronic acid group (-B(OH)₂) substituted at the 2-position.

Chemical Structure:

The key identification and physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 668983-97-9 | [1] |

| Molecular Formula | C₁₂H₉BO₂S | [1] |

| Molecular Weight | 228.08 g/mol | [1] |

| IUPAC Name | Dibenzothiophen-2-ylboronic acid | [1] |

| SMILES | B(C1=CC2=C(C=C1)SC3=CC=CC=C32)(O)O | [1] |

| Appearance | Off-white to white powder | |

| Melting Point | >300 °C | |

| Boiling Point | 480.0±27.0 °C at 760 mmHg (Predicted) | |

| Density | 1.38±0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Synthesis of this compound

The synthesis of this compound can be achieved through the borylation of a suitable dibenzothiophene precursor, typically 2-bromodibenzothiophene. A common and effective method involves a lithium-halogen exchange followed by reaction with a borate ester.

Experimental Protocol: Synthesis via Lithiation and Borylation

This protocol describes a general method for the synthesis of aryl boronic acids which can be adapted for this compound.

Materials:

-

2-Bromodibenzothiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with 2-bromodibenzothiophene (1.0 eq). The flask is evacuated and backfilled with an inert gas.

-

Dissolution: Anhydrous THF is added to the flask to dissolve the 2-bromodibenzothiophene. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the cooled solution via the dropping funnel over a period of 15-20 minutes. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is most pronounced in the construction of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality of this compound makes it an excellent coupling partner for a wide range of organic halides and triflates. This reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and hetero-biaryl structures, which are common motifs in pharmaceutical compounds.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., aryl bromide) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (repeated three times).

-

Solvent Addition: The degassed solvent system is added to the reaction mixture.

-

Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C, with stirring, until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over a drying agent, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role as a Scaffold for Kinase Inhibitors

The dibenzothiophene core is a privileged scaffold in medicinal chemistry due to its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets. When functionalized with a boronic acid, it becomes a versatile starting point for the synthesis of kinase inhibitors. Boronic acids are known to form reversible covalent bonds with serine residues in the active sites of some kinases, leading to potent and selective inhibition.

One important class of kinases that can be targeted by derivatives of this compound is the DNA-dependent protein kinase (DNA-PK) family. DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.

DNA-PK Signaling Pathway and Inhibition

The following diagram illustrates the role of DNA-PK in the NHEJ pathway and the point of intervention for inhibitors derived from this compound.

Caption: Simplified DNA-PK signaling pathway in NHEJ and inhibitor action.

Experimental Protocol: DNA-PK Kinase Assay

To evaluate the inhibitory activity of compounds derived from this compound against DNA-PK, a biochemical kinase assay can be performed.

Materials:

-

Recombinant human DNA-PK enzyme

-

DNA-PK substrate peptide

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

96-well or 384-well plates

-

Scintillation counter or luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture Preparation: In each well of the assay plate, prepare a reaction mixture containing the kinase assay buffer, DNA-PK enzyme, and the substrate peptide.

-

Compound Addition: Add the diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).

-

Incubation: Incubate the plate at 30 °C for a specified period (e.g., 30-60 minutes).

-

Reaction Termination and Detection:

-

Radioactive method: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity. This typically involves a luminescence-based readout.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the development of novel therapeutics and advanced materials. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions provides a robust platform for the synthesis of a diverse range of complex organic molecules. For drug discovery professionals, the dibenzothiophene scaffold, when combined with the unique properties of the boronic acid group, offers exciting opportunities for the design of potent and selective kinase inhibitors, particularly in the context of cancer therapy through the inhibition of DNA repair pathways. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a practical resource for researchers aiming to harness the potential of this important molecule.

References

An In-depth Technical Guide to the Synthesis of Dibenzo[b,d]thien-2-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[b,d]thien-2-ylboronic acid is a valuable heterocyclic building block in organic synthesis, playing a important role in the development of novel pharmaceuticals and advanced materials. Its rigid, planar structure and the presence of the boronic acid functional group make it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.

The dibenzothiophene core is a key structural motif in a range of biologically active compounds. Consequently, derivatives of dibenzo[b,d]thien-2-ylboronic acid are of significant interest in drug discovery, particularly in the design of kinase inhibitors for cancer therapy and other therapeutic areas. This technical guide provides a comprehensive overview of the primary synthesis methods for dibenzo[b,d]thien-2-ylboronic acid, detailed experimental protocols, and a summary of its application in synthetic chemistry.

Core Synthesis Methodologies

The synthesis of dibenzo[b,d]thien-2-ylboronic acid can be primarily achieved through two main strategies: the lithiation of dibenzo[b,d]thiophene followed by borylation, and the reaction of a Grignard reagent derived from 2-bromodibenzo[b,d]thiophene with a boron electrophile.

Lithiation and Borylation of Dibenzo[b,d]thiophene

This is a common and effective method for the regioselective introduction of a boronic acid group onto the dibenzothiophene scaffold. The process involves the deprotonation of dibenzo[b,d]thiophene at the 2-position using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.

Grignard Reaction of 2-Bromo[b,d]dibenzothiophene

An alternative route involves the formation of a Grignard reagent from 2-bromodibenzo[b,d]thiophene. This organomagnesium compound is then reacted with a trialkyl borate, followed by acidic workup to afford dibenzo[b,d]thien-2-ylboronic acid. This method is particularly useful when the starting halide is readily available.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the primary synthesis methods for dibenzo[b,d]thien-2-ylboronic acid. Please note that yields can vary based on the specific reaction conditions and scale.

| Synthesis Method | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (%) | Reference |

| Lithiation/Borylation | Dibenzo[b,d]thiophene | n-Butyllithium, Triisopropyl borate, HCl | Tetrahydrofuran (THF) | 75-85 | >95 | Adapted from similar syntheses[1] |

| Grignard Reaction | 2-Bromodibenzo[b,d]thiophene | Magnesium, Triisopropyl borate, HCl | Tetrahydrofuran (THF) | 70-80 | >95 | General Grignard reaction principles[2] |

Experimental Protocols

Protocol 1: Synthesis of Dibenzo[b,d]thien-2-ylboronic Acid via Lithiation and Borylation

This protocol is adapted from established procedures for the synthesis of related arylboronic acids.[1]

Materials:

-

Dibenzo[b,d]thiophene

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add dibenzo[b,d]thiophene (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Slowly add triisopropyl borate (1.5 eq) to the reaction mixture, again keeping the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to afford dibenzo[b,d]thien-2-ylboronic acid as a white solid.

Protocol 2: Synthesis of Dibenzo[b,d]thien-2-ylboronic Acid via Grignard Reaction

This protocol is based on general procedures for the synthesis of boronic acids from aryl halides.[2]

Materials:

-

2-Bromodibenzo[b,d]thiophene

-

Magnesium turnings

-

Iodine (a small crystal)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Activate the magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction.

-

Add a solution of 2-bromodibenzo[b,d]thiophene (1.0 eq) in anhydrous THF dropwise to the activated magnesium.

-

Maintain the reaction mixture at a gentle reflux until the magnesium is consumed.

-

Cool the resulting Grignard reagent to -78 °C.

-

Slowly add triisopropyl borate (1.5 eq) to the reaction mixture, maintaining the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride, followed by the addition of 2 M HCl until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to yield dibenzo[b,d]thien-2-ylboronic acid.

Experimental Workflow and Signaling Pathway Diagrams

The primary application of dibenzo[b,d]thien-2-ylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. The following diagrams illustrate the general experimental workflow for this reaction and a conceptual signaling pathway where a derivative of this compound might act as a kinase inhibitor.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Conceptual signaling pathway illustrating kinase inhibition.

Conclusion

Dibenzo[b,d]thien-2-ylboronic acid is a key synthetic intermediate with significant applications in medicinal chemistry and materials science. The synthesis of this compound is well-established, primarily through lithiation/borylation or Grignard reaction pathways, offering reliable access to this versatile building block. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures, which are prevalent in many biologically active molecules, including potent kinase inhibitors. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound. Further research into the development of more efficient and sustainable synthetic methods will continue to enhance the accessibility and utility of dibenzo[b,d]thien-2-ylboronic acid and its derivatives.

References

Spectroscopic Profile of Dibenzothiophene-2-boronic acid: A Technical Guide

Introduction: Dibenzothiophene-2-boronic acid (CAS No: 668983-97-9) is a valuable building block in organic synthesis and materials science. Its dibenzothiophene core provides unique electronic and photophysical properties, while the boronic acid moiety makes it a versatile coupling partner, particularly in Suzuki-Miyaura reactions. Accurate characterization of this compound is essential for its application in the development of pharmaceuticals, organic electronics, and advanced materials. This guide provides a summary of its key spectroscopic data (NMR, IR, MS) and the experimental methodologies for their acquisition.

Molecular Structure and Properties

-

Molecular Formula: C₁₂H₉BO₂S[1]

-

Molecular Weight: 228.07 g/mol [1]

-

Appearance: White to off-white solid

-

Melting Point: >290°C (decomposes)

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data Note: Complete experimental data for all protons was not available in the searched literature. The following represents partial data.

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Assignment |

| 8.64 | d | CDCl₃ | Aromatic CH |

Table 2: Expected ¹³C NMR Spectroscopic Data Note: Experimental data was not found. The chemical shifts below are expected ranges based on the structure and data for similar compounds.

| Chemical Shift (δ) ppm | Assignment |

| ~120-145 | Aromatic Carbons (C-H and C-S) |

| ~140-150 | Aromatic Carbons (C-B and C-C bridgehead) |

| ipso-Carbon (C-B) | Often broad or not observed |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands Note: Experimental data was not found. The absorption bands below are characteristic for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H stretch | B-OH (Boronic acid) |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1380-1310 | B-O stretch | Boronic acid |

| 850-700 | C-H bend (out-of-plane) | Aromatic substitution pattern |

| ~750 | C-S stretch | Thiophene ring |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (m/z) Data computed by PubChem.

| Adduct | Ion Type | Calculated m/z |

| [M+H]⁺ | Cation | 229.04891 |

| [M+Na]⁺ | Cation | 251.03085 |

| [M-H]⁻ | Anion | 227.03435 |

| [M]⁺ | Cation (Radical) | 228.04108 |

Experimental Protocols

The following protocols describe standard procedures for obtaining the spectroscopic data for a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Complete dissolution is ensured by gentle vortexing. Boronic acids can sometimes be challenging to analyze by NMR due to the formation of cyclic anhydride (boroxine) trimers. To obtain a clear spectrum of the monomeric acid, rigorous drying of the sample or, conversely, the addition of a drop of D₂O can be employed to push the equilibrium to the desired form.

-

Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher is used.

-

Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR: The spectrometer is switched to the carbon frequency (~100 MHz for a 400 MHz instrument). A proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are referenced internally to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H) or tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR Method): Attenuated Total Reflectance (ATR) is a common and simple method for solid samples. A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or ZnSe). A pressure anvil is applied to ensure firm contact between the sample and the crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected first. The sample is then placed on the crystal, and the sample spectrum is recorded. Data is typically collected over the range of 4000 to 400 cm⁻¹. An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically ~1 mg/mL). The solution may be further diluted depending on the ionization technique used.

-

Instrumentation: A mass spectrometer capable of soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used. High-resolution mass spectrometry (e.g., TOF or Orbitrap) is preferred for accurate mass determination.

-

Data Acquisition (ESI-MS): The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). The analysis can be performed in both positive and negative ion modes to detect different adducts (e.g., [M+H]⁺, [M+Na]⁺ in positive mode; [M-H]⁻ in negative mode). The mass analyzer scans a relevant m/z range (e.g., 100-500 amu).

-

Data Processing: The resulting mass spectrum shows the relative abundance of ions at different mass-to-charge ratios. The molecular weight is confirmed by identifying the peak corresponding to the molecular ion or its common adducts.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.

Caption: General workflow for the spectroscopic characterization of a solid organic compound.

References

Dibenzothiophene-2-boronic Acid: A Technical Guide to Its Solubility and Stability for Researchers and Drug Development Professionals

An In-depth examination of the physicochemical properties of Dibenzothiophene-2-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of the solubility and stability of this compound, offering crucial insights for its application in research and development. While quantitative solubility data remains limited in publicly available literature, this guide synthesizes existing qualitative information, outlines detailed experimental protocols for its determination, and discusses the stability profile based on the general behavior of heterocyclic boronic acids and the known degradation pathways of its parent molecule, dibenzothiophene.

Solubility Profile

This compound is a crystalline solid.[1] Qualitative assessments indicate that it is slightly soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and polar protic solvents like methanol.[1] The solubility of its parent compound, dibenzothiophene, has been studied more extensively, showing solubility in various organic solvents, which may provide some context for the solubility of its boronic acid derivative.[2]

Qualitative Solubility Data

A summary of the available qualitative solubility information for this compound is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following are detailed methodologies commonly employed for determining the solubility of boronic acids and can be adapted for this compound.

Table 2: Experimental Protocols for Solubility Determination

| Method | Description | Procedure |

| Isothermal Equilibrium Method | This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute. | 1. An excess amount of this compound is added to a known volume of the solvent in a sealed vial. 2. The mixture is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. 3. The saturated solution is filtered to remove undissolved solid. 4. The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. |

| Dynamic Laser Method | This technique measures the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3] | 1. A known amount of this compound is added to a known amount of solvent in a jacketed glass vessel. 2. The mixture is heated at a constant rate while being stirred. 3. A laser beam is passed through the suspension, and the light transmission is monitored. 4. The temperature at which the solution becomes clear (i.e., the solid completely dissolves) is recorded as the solubility temperature for that concentration. |

Stability Profile

Boronic acids, particularly heterocyclic derivatives, are known for their potential instability under various conditions.[4] Proper storage of this compound is recommended in a freezer under an inert atmosphere to mitigate degradation.[1] The primary degradation pathways for boronic acids include oxidation and protodeboronation.

General Stability Considerations

-

Oxidative Stability: Boronic acids are susceptible to oxidation, which can lead to the cleavage of the carbon-boron bond.[5] The presence of oxidizing agents or exposure to air can promote this degradation.

-

Hydrolytic Stability: While many boronic acids are stable to hydrolysis, the equilibrium between the boronic acid and its boroxine (a cyclic anhydride) can be influenced by the presence of water.

-

Thermal Stability: Elevated temperatures can accelerate the degradation of boronic acids.

-

Photostability: Exposure to light, particularly UV radiation, can induce photochemical degradation.

Potential Degradation Pathways

Microbial degradation of dibenzothiophene is known to proceed via two main pathways: the "Kodama pathway," which involves oxidation and cleavage of one of the benzene rings, and a sulfur-specific pathway that removes the sulfur atom to form 2-hydroxybiphenyl.[7][8] Photodegradation of dibenzothiophene can also occur, leading to various oxidized products. Thermal decomposition of dibenzothiophene typically occurs at high temperatures and can result in the formation of various aromatic compounds and sulfur-containing gases.

A hypothetical workflow for assessing the stability of this compound is presented in the following diagram.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a series of forced degradation studies should be conducted. The following table outlines the recommended experimental protocols.

Table 3: Experimental Protocols for Stability Assessment

| Stability Type | Description | Procedure |

| Thermal Stability | To evaluate the effect of temperature on the degradation of the compound. | 1. Prepare solutions of this compound in a suitable solvent. 2. Store the solutions in sealed vials at various elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. 3. At specified time intervals, withdraw aliquots and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. |

| Hydrolytic Stability | To assess the degradation of the compound in aqueous solutions at different pH values. | 1. Prepare solutions of the compound in aqueous buffers of different pH values (e.g., pH 2, 7, and 9). 2. Store the solutions at a constant temperature. 3. Analyze aliquots at various time points by HPLC to determine the rate of hydrolysis. |

| Photostability | To determine the effect of light exposure on the stability of the compound. | 1. Expose solutions of the compound to a controlled light source (e.g., a xenon lamp providing UV and visible light) in a photostability chamber. 2. A control sample should be kept in the dark at the same temperature. 3. Analyze the samples at different time points by HPLC to measure the extent of photodegradation. |

| Oxidative Stability | To evaluate the susceptibility of the compound to oxidation. | 1. Treat solutions of the compound with an oxidizing agent (e.g., hydrogen peroxide). 2. Monitor the reaction over time by HPLC to determine the rate of oxidative degradation and identify the degradation products. |

Application in Suzuki-Miyaura Coupling

This compound is a valuable building block in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

A typical experimental workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Conclusion

This compound is a crucial reagent in modern organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective utilization in research and drug development. While specific quantitative data for this compound is sparse, this guide provides a framework for its handling, characterization, and application. The outlined experimental protocols offer a systematic approach to generating the necessary physicochemical data to support process development, formulation, and regulatory filings. Further studies are warranted to fully elucidate the quantitative solubility and degradation profile of this important synthetic building block.

References

- 1. This compound CAS#: 668983-97-9 [m.chemicalbook.com]

- 2. Dibenzothiophene | 132-65-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation of dibenzothiophene and its metabolite 3-hydroxy-2-formylbenzothiophene by an environmental isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dibenzothiophene-2-boronic Acid and its Anhydride Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibenzothiophene-2-boronic acid and its anhydride form, dibenzo[b,d]thiophen-2-ylboroxine. This document details the chemical and physical properties, synthesis, and applications of this versatile reagent, with a particular focus on its utility in drug development and organic synthesis.

Core Concepts: Chemical Properties and Forms

This compound is a valuable organoboron compound widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1] It exists in equilibrium with its cyclic anhydride form, a boroxine. This equilibrium is a critical consideration for its storage, handling, and reactivity.

Physicochemical Properties

This compound is typically an off-white powder.[2] Key physicochemical data for both the monomeric acid and its anhydride form are summarized below.

| Property | This compound | Dibenzo[b,d]thiophen-2-ylboroxine |

| Molecular Formula | C₁₂H₉BO₂S | C₃₆H₂₁B₃O₃S₃ |

| Molecular Weight | 228.07 g/mol [3][4] | 630.57 g/mol |

| CAS Number | 668983-97-9[3][4] | Not separately registered |

| Melting Point | 318 - 321 °C[2] | Not well-defined, dehydrates to boroxine |

| Boiling Point | 480 °C (predicted)[5] | Not applicable |

| Solubility | Slightly soluble in DMSO and Methanol[5] | Generally soluble in non-polar organic solvents |

| Appearance | Off-white powder[2] | Typically a white to off-white solid |

The Boronic Acid-Boroxine Equilibrium

Boronic acids can undergo a reversible dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium is influenced by factors such as water content, temperature, and solvent.

-

Presence of Water: The addition of water shifts the equilibrium towards the boronic acid form. Conversely, removal of water, for instance by heating or storage over a desiccant, favors the formation of the boroxine.

-

Temperature: Higher temperatures generally favor the entropically driven formation of the boroxine, as three molecules of water are released for every molecule of boroxine formed.

-

Solvent: The equilibrium is also solvent-dependent. Non-polar, aprotic solvents can favor the boroxine form, while protic solvents can shift the equilibrium towards the boronic acid.

Synthesis and Characterization

The synthesis of this compound typically involves the lithiation of dibenzothiophene followed by reaction with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dibenzothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexanes

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with dibenzothiophene and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is stirred at -78 °C for 2 hours.

-

Borylation: Trimethyl borate is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by recrystallization from a mixture of diethyl ether and hexanes to afford this compound as a white to off-white solid.

Spectral Characterization Data

The following tables summarize the expected spectral data for this compound. Actual spectra should be acquired for verification.

¹H NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | Ar-H |

| ~8.2 | d | 1H | Ar-H |

| ~8.0 | d | 1H | Ar-H |

| ~7.9 | d | 1H | Ar-H |

| ~7.5-7.4 | m | 3H | Ar-H |

| ~5.5 | br s | 2H | B(OH)₂ |

¹³C NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Ar-C |

| ~140 | Ar-C |

| ~138 | Ar-C |

| ~135 | Ar-C |

| ~130 | Ar-C-B |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~123 | Ar-CH |

| ~122 | Ar-CH |

| ~121 | Ar-CH |

FT-IR Spectral Data (Expected)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretch (B-OH) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1350 | B-O stretch |

| ~1100 | C-O stretch |

| ~850-750 | C-H bend (aromatic) |

Mass Spectrometry Data (Expected)

| m/z | Assignment |

| 228.04 | [M]⁺ |

| 210.03 | [M-H₂O]⁺ |

Applications in Organic Synthesis and Drug Development

This compound is a key building block in the synthesis of complex organic molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the dibenzothiophene moiety and various aryl or vinyl halides or triflates.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl halide or triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol).

-

Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Application in Drug Development

The dibenzothiophene scaffold is present in several pharmaceuticals. The use of this compound in their synthesis or the synthesis of their analogs is a key strategy in medicinal chemistry.

Case Study: Zileuton and the 5-Lipoxygenase Pathway

Zileuton is an inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in asthma and other inflammatory diseases.[6][7][8] While the commercial synthesis of Zileuton may not directly involve a Suzuki coupling with this compound, the dibenzothiophene core is a key pharmacophore. This compound can be used to synthesize various analogs of Zileuton to explore structure-activity relationships and develop new 5-lipoxygenase inhibitors.

The 5-lipoxygenase pathway begins with the conversion of arachidonic acid to leukotriene A₄ (LTA₄) by 5-lipoxygenase. LTA₄ is then further metabolized to either LTB₄ or the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), all of which are potent pro-inflammatory mediators. Zileuton inhibits the initial step in this cascade.

Case Study: Raloxifene and the Estrogen Receptor Signaling Pathway

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[9] The benzothiophene core of raloxifene is crucial for its biological activity. The synthesis of raloxifene and its analogs can be achieved through various routes, with Suzuki-Miyaura coupling being a viable strategy for the formation of key C-C bonds.

Raloxifene exerts its effects by binding to estrogen receptors (ERα and ERβ).[9] In bone, it acts as an estrogen agonist, promoting anti-resorptive effects. In breast and uterine tissue, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen. This tissue-selective activity is the hallmark of SERMs. The binding of Raloxifene to the estrogen receptor leads to conformational changes in the receptor, which in turn modulates the transcription of target genes.

Conclusion

This compound, in equilibrium with its boroxine anhydride, is a highly valuable and versatile reagent in modern organic synthesis. Its utility in constructing complex molecular architectures via the Suzuki-Miyaura coupling makes it an indispensable tool for researchers in materials science and drug discovery. A thorough understanding of its properties, the dynamics of the boronic acid-boroxine equilibrium, and its reactivity is essential for its effective application in the laboratory. The examples of Zileuton and Raloxifene highlight the importance of the dibenzothiophene scaffold in medicinal chemistry and underscore the potential of this compound as a key building block in the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Online CAS Number 668983-97-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. This compound | C12H9BO2S | CID 2794660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(contains varying amounts of Anhydride) , 97% , 668983-97-9 - CookeChem [cookechem.com]

- 5. This compound CAS#: 668983-97-9 [m.chemicalbook.com]

- 6. Zileuton: clinical implications of 5-Lipoxygenase inhibition in severe airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Zileuton Mnemonic for USMLE [pixorize.com]

- 9. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Health and Safety of Dibenzothiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for Dibenzothiophene-2-boronic acid, a compound utilized in various research and development applications, including organic synthesis and materials science.[1] The following sections detail the known hazards, handling procedures, and emergency measures associated with this chemical, compiled from publicly available safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

GHS Hazard Classification Summary

| Hazard Class | Category | GHS Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [3] |

| Specific target organ toxicity — single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | [3] |

Hazard Pictogram:

It is crucial for personnel handling this compound to be fully aware of these potential hazards and to take the necessary precautions.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BO₂S | [2] |

| Molecular Weight | 228.08 g/mol | [2] |

| Appearance | Off-white powder or solid | [1] |

| Melting Point | 318 - 321 °C | [1] |

| Boiling Point | 480 °C | [4] |

| Flash Point | 244 °C | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| Storage Temperature | Keep in a dark place, inert atmosphere, store in freezer, under -20°C | [4] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust.[6]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Wash hands thoroughly after handling.[5]

-

Wear appropriate personal protective equipment (PPE).[5]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[6][7]

-

Store locked up.[6]

-

For long-term stability, it is recommended to store in a freezer under an inert atmosphere.[4]

Incompatible Materials:

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell. | [6] |

| Skin Contact | Wash off immediately with plenty of soap and water. Remove all contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. | [5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. | [9] |

Note to Physician: Treat symptomatically.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[6][7]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use.[10]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Ensure adequate ventilation and remove all sources of ignition.[7]

-

Use personal protective equipment.[7]

-

Avoid dust formation.[6]

-

Sweep up the spilled material and place it in a suitable, labeled container for disposal.[6]

-

Prevent the product from entering drains.[5]

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and sulfur oxides.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Toxicological and Ecological Information

Toxicological Information: Detailed toxicological studies for this compound are not readily available in the public domain. The GHS classification of "Harmful if swallowed, in contact with skin or if inhaled" is based on notifications to the ECHA C&L Inventory and may be derived from data on structurally similar compounds.[2] The toxicological properties have not been fully investigated.

Ecological Information: Specific quantitative data on the ecological impact of this compound is limited. However, related boronic acid compounds are often harmful or toxic to aquatic life with long-lasting effects. Therefore, release into the environment should be avoided. This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[5]

Experimental Protocols and Methodologies

As this document is a review of publicly available safety data, it does not contain specific experimental protocols for the synthesis or use of this compound. Researchers and drug development professionals should develop and validate their own standard operating procedures (SOPs) that incorporate the safety information outlined in this guide. The following diagram illustrates a logical workflow for the safe handling of this chemical in a laboratory setting.

Caption: Safe Handling Workflow for this compound.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All laboratory personnel should be trained in safe chemical handling practices and have access to the full Safety Data Sheet (SDS) for this compound before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H9BO2S | CID 2794660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzo(B)Thiophene-2-Boronic Acid | C8H7BO2S | CID 2359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 668983-97-9 [m.chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. zycz.cato-chem.com [zycz.cato-chem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Commercial Suppliers of High-Purity Dibenzothiophene-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Dibenzothiophene-2-boronic acid (CAS No. 668983-97-9), a versatile building block in organic synthesis, materials science, and potentially in drug discovery. This document outlines key suppliers, purity specifications, and relevant experimental protocols for its application, particularly in Suzuki-Miyaura coupling reactions.

Introduction

This compound is a heterocyclic organic compound containing a dibenzothiophene core functionalized with a boronic acid group. This structure makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex organic molecules. Its applications are prominent in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and as a biochemical reagent in life science research.[1]

Commercial Availability and Purity

A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. For applications in drug development and materials science, high purity is critical to ensure reproducible results and minimize side reactions. The table below summarizes the offerings from several prominent commercial suppliers.

| Supplier | Purity Specification | Analytical Method |

| Chem-Impex | ≥ 99% | HPLC |

| TCI America | Not specified | Not specified |

| eMolecules | Not specified | Not specified |

| Ningbo Inno Pharmchem | ≥ 99.0% | Not specified |

| ChemScene | ≥98% | Not specified |

| Frontier Specialty Chemicals | 97%+ | Not specified |

Table 1: Commercial Suppliers and Purity of this compound

Synthesis and Purification Protocols

While specific, detailed protocols for the synthesis of high-purity this compound are often proprietary to commercial suppliers, the general approach involves the functionalization of a dibenzothiophene precursor. A common synthetic strategy for preparing related benzothiophen-2-yl boronates involves the metallation of the benzothiophene core, followed by reaction with a trialkyl borate and subsequent hydrolysis.

A general procedure for the synthesis of boronic acids can be outlined as follows:

Purification of High-Purity this compound

Achieving high purity is crucial for many applications. Several methods can be employed for the purification of boronic acids:

-

Recrystallization: This is a common technique for purifying solid organic compounds. The choice of solvent is critical and is determined empirically. Solvents such as water, ethanol, or isopropyl alcohol have been used for recrystallizing similar boronic acid compounds.[2] A general protocol involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration.[3]

-

Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel or alumina column chromatography can be effective. The eluent system must be optimized to achieve good separation.

-

Salt Formation and Extraction: A patented method for purifying boronic acids involves treating the crude product with a base to form a salt.[4][5] This salt can then be isolated by extraction, and subsequent acidification regenerates the pure boronic acid.[4][5]

Key Applications and Experimental Methodologies

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.

General Protocol for Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using this compound.

Potential Role in Biological Signaling

While the primary applications of this compound are in materials science, boronic acid derivatives, in general, have been investigated for their biological activities. Some boronic acids have been shown to act as enzyme inhibitors or to interact with cell surface saccharides. For instance, boric acid and phenylboronic acid have been found to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.[6] This suggests that boronic acid-containing compounds can modulate cellular signaling pathways.

Although no specific signaling pathway has been definitively elucidated for this compound itself, based on the activity of other boronic acids, a hypothetical interaction with a generic cell signaling cascade can be proposed for research purposes.

Further research is required to determine if this compound has any specific biological targets and to elucidate its mechanism of action in a biological context.

Conclusion

This compound is a readily available, high-purity reagent with significant applications in organic synthesis and materials science. Its utility in constructing complex molecules via Suzuki-Miyaura coupling is well-established. While its biological activity is not yet fully explored, the known effects of other boronic acids suggest potential for future investigations in drug discovery and chemical biology. Researchers and professionals in these fields can leverage the information in this guide to source high-quality material and design robust experimental protocols.

References

- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of the Electronic Properties of Dibenzothiophene-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dibenzothiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of a boronic acid moiety to the dibenzothiophene core, as in Dibenzothiophene-2-boronic acid, presents a molecule with intriguing potential for applications in drug development, leveraging the unique electronic characteristics of boronic acids.[1][2] This technical guide outlines a comprehensive framework for the theoretical and computational modeling of this compound's electronic properties. In the absence of direct experimental and extensive theoretical data for this specific molecule, this document serves as a procedural whitepaper, detailing the established computational methodologies, key electronic property calculations, and their interpretation in the context of medicinal chemistry and drug design. The protocols and workflows described herein are based on widely accepted quantum mechanical methods, particularly Density Functional Theory (DFT), as applied to analogous molecular systems.[3][4][5][6]

Introduction: The Significance of Electronic Properties in Drug Design

The biological activity of a molecule is intrinsically linked to its electronic properties. Parameters such as electron distribution, orbital energies, and reactivity indices govern how a potential drug molecule interacts with its biological target.[4][6] For a molecule like this compound, understanding these properties is crucial for predicting its behavior in a biological system.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable in modern drug discovery.[3][4][6] They provide a cost-effective and accurate means to predict a molecule's electronic structure, reactivity, and interaction potential before undertaking extensive experimental synthesis and testing.[5][6] This guide provides a roadmap for conducting such a theoretical study on this compound.

Computational Methodology: A Protocol for Theoretical Analysis

The following section details a robust and widely adopted protocol for the computational analysis of small organic molecules like this compound using Density Functional Theory (DFT).[3][5]

2.1. Software and Theoretical Level

All calculations would be performed using a standard computational chemistry software package (e.g., Gaussian, NWChem, ORCA). The choice of theoretical method is critical for accuracy. Based on studies of similar aromatic and heterocyclic systems, the following level of theory is recommended:

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[7]

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set is recommended. This set includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to allow for non-spherical electron distribution.

2.2. Computational Steps

-

Structure Preparation: An initial 3D structure of this compound is built using a molecular editor.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on a realistic molecular geometry.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties like enthalpy and Gibbs free energy.

-

Single-Point Energy and Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain detailed electronic properties. This includes the energies of the molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and Mulliken population analysis for atomic charges.

Key Electronic Properties and Their Implications

The following electronic properties are crucial for understanding the reactivity and potential biological activity of this compound.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[7] The energies of these frontier molecular orbitals are fundamental in predicting a molecule's reactivity.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability.[7]

-

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated from the HOMO energy (IP ≈ -EHOMO).

-

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated from the LUMO energy (EA ≈ -ELUMO).

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting non-covalent interactions with a biological target.[4]

Data Presentation: A Framework for Quantitative Analysis

While specific calculated values for this compound are not yet published, the results of a theoretical study should be summarized in a clear and structured format. The following table provides a template for presenting the key electronic properties.

| Property | Symbol | Formula | Hypothetical Value (eV) |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | - | -6.50 |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | - | -1.25 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.25 |

| Ionization Potential | IP | -EHOMO | 6.50 |

| Electron Affinity | EA | -ELUMO | 1.25 |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 3.875 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.625 |

| Chemical Softness | S | 1/(2η) | 0.190 |

| Electrophilicity Index | ω | χ2/(2η) | 2.86 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate how the results of a DFT calculation would be presented.

Visualizing Computational Workflows and Relationships

Diagrams are essential for representing the logical flow of a computational study and the relationships between different calculated properties and their applications.

References

Methodological & Application

Application Notes and Protocols for Dibenzothiophene-2-boronic acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzothiophene and its derivatives are a significant class of sulfur-containing heterocyclic compounds, widely recognized for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and for their presence in biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and the use of dibenzothiophene-2-boronic acid as a building block in these reactions allows for the efficient synthesis of a wide array of functionalized dibenzothiophene derivatives.

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions, including a discussion of reaction conditions, a general experimental protocol, and a summary of relevant data.

The Suzuki-Miyaura Coupling Reaction: A Brief Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes

The successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides is dependent on the careful selection of reaction parameters.

Catalyst and Ligand Selection

Palladium catalysts are the most commonly used for Suzuki-Miyaura couplings. The choice of the palladium source and the accompanying ligand can significantly impact the reaction's efficiency.

-

Palladium Sources: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For many applications, Pd(PPh₃)₄ can be used directly, while Pd(OAc)₂ and Pd₂(dba)₃ are often used in combination with a phosphine ligand.

-

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. For couplings involving heteroaryl boronic acids, bulky and electron-rich phosphine ligands such as SPhos and XPhos have been shown to be effective.

Base and Solvent Systems

The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of solvent is also important for solubility and reaction kinetics.

-

Bases: A variety of inorganic bases are commonly used, with their effectiveness often depending on the specific substrates. Weaker bases like carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently employed.[1] Stronger bases may be required for less reactive substrates.

-

Solvents: A range of organic solvents can be used, often in combination with water. Common solvents include 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[2] A biphasic system with water is often beneficial for the dissolution of the inorganic base and for promoting the transmetalation step.

The following table summarizes common conditions used in Suzuki-Miyaura reactions, which can be adapted for couplings with this compound.

| Parameter | Common Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading typically ranges from 1-5 mol%. |

| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich ligands are often beneficial. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly affect the reaction rate and yield.[1] |

| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | Biphasic solvent systems are commonly used. |

| Temperature | Room temperature to 100 °C | Microwave irradiation can also be employed to accelerate the reaction.[3] |

Experimental Protocols